molecular formula C5H3F3N2O3S B1447455 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 38009-04-0

5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1447455
CAS RN: 38009-04-0
M. Wt: 228.15 g/mol
InChI Key: JOFDJCALHCLGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as 5-TFMPT, is a heterocyclic compound belonging to the class of sulfur-containing compounds known as sulfonamides. It is an important intermediate in the synthesis of a wide variety of pharmaceuticals, such as antibiotics and antifungal agents. 5-TFMPT is also a key component in the production of dyes, agrochemicals, and other organic compounds. The compound is used in a variety of scientific and medical research applications, including drug discovery and development, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

5-TFMPT has a wide range of scientific and medical research applications. It has been used in the study of biochemical and physiological processes, as well as in drug discovery and development. The compound has also been used in the synthesis of a variety of pharmaceuticals, such as antibiotics and antifungal agents, as well as in the production of dyes, agrochemicals, and other organic compounds.

Mechanism Of Action

The mechanism of action of 5-TFMPT is not fully understood. However, it is believed to act as a potent inhibitor of enzymes involved in the synthesis of proteins, such as cysteine proteases. In addition, the compound has been shown to bind to and inhibit the activity of certain enzymes involved in the metabolism of drugs.

Biochemical And Physiological Effects

5-TFMPT has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as in the metabolism of drugs. In addition, the compound has been shown to have antimicrobial activity, as well as to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

5-TFMPT has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its low toxicity, which makes it a safe and effective reagent for use in a variety of laboratory experiments. However, the compound is relatively unstable and can degrade rapidly in the presence of heat or light. In addition, the compound is not water-soluble and must be dissolved in organic solvents before use.

Future Directions

The potential applications of 5-TFMPT in scientific and medical research are vast and far-reaching. In the future, the compound could be used to study the biochemical and physiological effects of drugs, as well as to develop new drugs and therapies. In addition, the compound could be used to study the effects of environmental pollutants on human health, as well as to develop new methods of treating and preventing disease. Finally, 5-TFMPT could be used to explore the potential of new materials and technologies, such as nanotechnology and biotechnology, for use in medical and scientific research.

properties

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O3S/c6-5(7,8)14-1-2(11)9-4(13)10-3(1)12/h1H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDJCALHCLGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00784419
Record name 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione

CAS RN

38009-04-0
Record name 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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